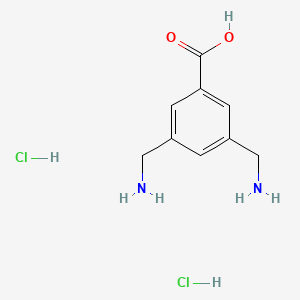

3,5-Bis(aminomethyl)benzoic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Bis(aminomethyl)benzoic acid dihydrochloride is a chemical compound with the CAS Number: 185963-32-0. It has a molecular weight of 253.13 and its IUPAC name is this compound . It is a solid substance .

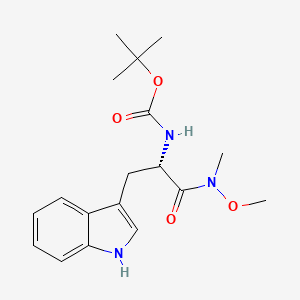

Molecular Structure Analysis

The Inchi Code for this compound is1S/C9H12N2O2.2ClH/c10-4-6-1-7 (5-11)3-8 (2-6)9 (12)13;;/h1-3H,4-5,10-11H2, (H,12,13);2*1H . The linear formula for this compound is C9H14Cl2N2O2 . Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 253.13 . The storage temperature is normal and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : 3,5-Bis(aminomethyl)benzoic acid has been synthesized using various starting materials, showcasing different methods that improve cost-effectiveness and simplicity. For instance, one study utilized 3,5-dimethylbenzoic acid as a starting material, emphasizing the method's suitability for commercialization due to its simplicity and lower cost (G. Yong, 2010).

Applications in Material Science

- Polymer Synthesis : The compound has been used in the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid. These polymers offer controlled molecular weight and demonstrate ester-amide interchange reactions (H. Kricheldorf & G. Loehden, 1995).

- Electrode Surface Anchoring : A derivative of 3,5-Bis(aminomethyl)benzoic acid was used as a metal oxide surface bivalent anchor, showing potential in binding to metal oxide surfaces like Tin(IV)-doped indium oxide and nanocrystalline TiO2 electrodes (B. Nakhle et al., 1999).

Applications in Crystallography and Coordination Chemistry

- Supramolecular Arrangements : Studies on 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex with calcium revealed unique crystal structures, demonstrating potential applications in crystallography and materials science (B. Przybył et al., 2013).

- Coordination Polymers : Derivatives of 3,5-Bis(aminomethyl)benzoic acid have been used in the synthesis of lanthanide-based coordination polymers. These polymers possess unique structural features and photophysical properties, which could be significant in material science and photonic applications (S. Sivakumar et al., 2011).

Chemical Properties and Synthesis

- Chemical Synthesis Studies : Various studies have explored the chemical properties and synthesis methods of 3,5-Bis(aminomethyl)benzoic acid derivatives, contributing to a deeper understanding of its chemical behavior and potential applications in various fields (G. F. Taylor et al., 1996).

Film Properties and Applications

- Polyimide Films : Research has been conducted on the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid and its application in creating aromatic polyimide films. These films exhibit high transmissivity, ultraviolet absorption, and hydrophobic performance, indicating their potential use in materials science and engineering (Xu Yong-fen, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-bis(aminomethyl)benzoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJBHQXEYLPXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)